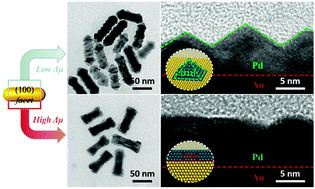Interface engineered surface morphology evolution of Au@Pd core–shell nanorods†
Nanoscale Pub Date: 2018-10-18 DOI: 10.1039/C8NR06835F
Abstract
Engineering the interfacial structure of bimetallic nanocrystals is an effective method to improve their electrocatalytic performances. Here, we design a facile strategy for controlling the surface morphology evolution of Au@Pd core–shell nanorods by adjusting the solution supersaturation. The Pd shell of the as-prepared Au@Pd bimetallic nanorods can be modulated from a (111) facet-exposed island to a (100) facet-exposed conformal shell. The conformal shell structure exhibited enhanced catalytic performance toward the ethanol oxidation reaction, while the core-island structure possessed better catalytic stability. This work provides a facile method for interfacial engineering of bimetallic nanocrystals with desired morphology and properties.


Recommended Literature
- [1] High performance piezocomposites for flexible device application†
- [2] Strongly luminescent metal–organic compounds: spectroscopic properties and crystal structure of substituted 1,8-naphthyridine and its zinc(II) complex
- [3] MoS2 nanosheets with expanded interlayer spacing for ultra-stable aqueous Mg-ion hybrid supercapacitor†
- [4] Crystal structure and magnetic properties of a new three-dimensional coordination polymer constructed from (4,4) layers based on dimeric iron(ii) subunits
- [5] Low-coordinate bis(imidazolin-2-iminato) dysprosium(iii) single-molecule magnets†
- [6] Fructooligosaccharides protect against OVA-induced food allergy in mice by regulating the Th17/Treg cell balance using tryptophan metabolites
- [7] Ultrafast dynamics in thiophene investigated by femtosecond pump probe photoelectron spectroscopy and theory
- [8] Formation of carbon-coated ZnFe2O4 nanowires and their highly reversible lithium storage properties†
- [9] Consensus structures of the Mo(v) sites of sulfite-oxidizing enzymes derived from variable frequency pulsed EPR spectroscopy, isotopic labelling and DFT calculations
- [10] XVIII.—The salting-out effect. Influence of electrolytes on the solubility of m-cresol in water










